(R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol

Chiral synthesis Enantioselectivity Kinase inhibitor intermediates

(R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol (CAS 1233339-70-2, C10H14ClN3O2, MW 243.69) is a heteroaryl alcohol intermediate belonging to the class of 2-chloro-6-morpholinopyrimidines. The compound contains a 2-chloropyrimidine core, a (3R)-3-methylmorpholin-4-yl substituent, and a hydroxymethyl group at the 4-position, making it a versatile chiral scaffold for further elaboration via nucleophilic aromatic substitution or functionalization of the hydroxyl handle.

Molecular Formula C10H14ClN3O2
Molecular Weight 243.69 g/mol
Cat. No. B13637439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol
Molecular FormulaC10H14ClN3O2
Molecular Weight243.69 g/mol
Structural Identifiers
SMILESCC1COCCN1C2=NC(=NC(=C2)CO)Cl
InChIInChI=1S/C10H14ClN3O2/c1-7-6-16-3-2-14(7)9-4-8(5-15)12-10(11)13-9/h4,7,15H,2-3,5-6H2,1H3
InChIKeyJQBYRSYQPCKLLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Pyrimidine Alcohol (R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol as a Defined Synthetic Intermediate


(R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol (CAS 1233339-70-2, C10H14ClN3O2, MW 243.69) is a heteroaryl alcohol intermediate belonging to the class of 2-chloro-6-morpholinopyrimidines . The compound contains a 2-chloropyrimidine core, a (3R)-3-methylmorpholin-4-yl substituent, and a hydroxymethyl group at the 4-position, making it a versatile chiral scaffold for further elaboration via nucleophilic aromatic substitution or functionalization of the hydroxyl handle . Its preparation from the corresponding methyl ester using LiBH4 reduction has been described in patent literature, with full 1H‑NMR and mass spectral characterization .

Why (R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol Cannot Be Replaced by Generic Analogs


Procurement of a generic 'chloro-morpholino-pyrimidine' alcohol without controlling stereochemistry, substitution pattern, or purity introduces risk of failed downstream synthesis, enantiomeric impurity, and inconsistent biological assay results. The title compound embodies a specific (R)-enantiomer at the morpholine 3-position and a precise 2-chloro-4-hydroxymethyl substitution that is not present in common alternatives such as (S)-enantiomers, racemic mixtures, methyl ester precursors, or des-chloro derivatives . Even small variations in enantiomeric excess (ee) or impurity profiles can alter the performance of the final active pharmaceutical ingredient (API) or chemical probe, making direct interchangeability unreliable without rigorous re-validation .

Quantitative Differential Evidence for (R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol


Stereochemical Configuration: (R)-Enantiomer Defines the Bioactive Space

The (R)-configuration at the morpholine 3-position of (R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol is critical for accessing the correct stereochemistry of downstream mTOR/PI3K inhibitors. In the well-characterized PI3K inhibitor ZSTK474 and its analogs, the morpholine stereochemistry directly influences binding affinity and selectivity [1]. The target compound provides a single (R)-enantiomer, whereas racemic mixtures or the (S)-enantiomer would lead to a 1:1 mixture of diastereomers in subsequent coupling steps, complicating purification and reducing the yield of the desired stereoisomer by at least 50% .

Chiral synthesis Enantioselectivity Kinase inhibitor intermediates

Reduction Step Yield: 100% vs Alternative Methods for Chloro‑pyrimidine Esters

The synthesis of (R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol proceeds via LiBH4 reduction of the methyl ester precursor in THF, delivering a quantitative isolated yield of 100% . In contrast, reductions of analogous 2‑chloro‑6‑morpholino‑pyrimidine‑4‑carboxylate esters using NaBH4 or other reagents typically require excess reagent and yield 70–85% after chromatographic purification [1]. The quantitative conversion reduces waste, eliminates column chromatography, and shortens cycle time by at least 2 hours.

Process chemistry Yield optimization Borohydride reduction

Purity Benchmarking: 98%+ GC/HPLC Assay vs Generic Chloro‑pyrimidine Alcohols

Commercial sourcing of (R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol from reputable suppliers provides a purity specification of 98% by GC or HPLC, with batch‑specific analytical reports (NMR, HPLC, GC) . Generic chloro‑pyrimidine methanol intermediates often carry a typical purity of 95% . The 3% higher purity threshold reduces the burden of unidentified impurities in subsequent reactions, which is critical for kinase inhibitor programs where single‑digit percentage impurity levels can confound biological assays .

Quality control Purity assay Intermediate specification

Hydroxymethyl Handle Enables Orthogonal Functionalization Without Pre‑activation

The primary alcohol of (R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol can be directly oxidized, esterified, or converted to a leaving group without prior deprotection. The precursor methyl ester requires saponification or reduction to access the same functional handle, adding 1–2 synthetic steps. In a typical drug discovery cycle, elimination of two steps reduces synthesis time by approximately 40% and increases overall yield by roughly 15% (assuming 85% yield per step).

Parallel synthesis Functional group interconversion Prodrug design

Regiochemical Fidelity: Exclusive 2‑Chloro‑4‑hydroxymethyl Substitution Pattern

The 2-chloro group of (R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol is activated for S_NAr with amines or thiols, while the morpholine at C‑6 remains inert under standard conditions . This contrasts with 4-chloro-6-morpholino-2-substituted pyrimidine isomers, where the chlorine is para to the morpholine and exhibits different reactivity profiles [1]. The defined regiochemistry ensures that further derivatization consistently occurs at C‑2, avoiding regioisomeric mixtures that require high‑resolution chromatography to separate.

Regioselectivity Nucleophilic aromatic substitution Scaffold diversification

Optimal Procurement Scenarios for (R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol


Synthesis of Enantiopure mTOR/PI3K Inhibitor Analogs

Medicinal chemistry teams developing ATP‑competitive mTOR or PI3K inhibitors can use (R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol as a chiral building block. The enantiopure (R)-morpholine ensures that the final compound matches the stereochemistry of clinically validated inhibitors such as ZSTK474 or AZD‑8055 analogs . Procuring the pre‑resolved enantiomer eliminates the chiral separation bottleneck that would be required if the racemate were purchased .

Late‑Stage Diversification via Hydroxymethyl Elaboration

The free hydroxymethyl group allows direct conversion to mesylates, tosylates, or halides for nucleophilic displacement, enabling late‑stage functionalization without protecting‑group manipulation. This is particularly valuable in parallel synthesis and DNA‑encoded library (DEL) technology, where step economy is paramount . The quantitative yield of the precursor synthesis ensures that this alcohol is cost‑effective for medium‑scale (10–100 g) library production .

Quality‑Controlled Intermediate for Process R&D

Process chemists scaling up a route to a CDK or mTOR clinical candidate can rely on the defined purity (98%) and complete analytical characterization provided with each batch . The absence of regioisomeric and enantiomeric impurities simplifies process analytical technology (PAT) and reduces the risk of out‑of‑specification results during regulatory starting material qualification .

Comparator for Structure–Activity Relationship (SAR) Studies

In SAR campaigns, the (R)-enantiomer serves as a stereochemical standard against which (S)-enantiomers, racemates, or des‑methyl analogs are compared. Using a fully characterized (R)-alcohol ensures that observed differences in biochemical assays (e.g., IC50 shifts, selectivity changes) can be confidently attributed to stereochemistry rather than impurities .

Quote Request

Request a Quote for (R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.